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Iron(III) phosphate dihydrate (FePO₄·2H₂O), a compound of significant interest in various

scientific and industrial fields, including as a precursor for battery materials and in corrosion

resistance, possesses a well-defined crystal structure.[1] This technical guide delves into the

structural characteristics of its naturally occurring mineral form, strengite, and explores the

theoretical understanding of the iron phosphate framework through computational studies of

related anhydrous compounds, owing to a scarcity of specific in-depth theoretical analyses on

the dihydrate form.

Crystal Structure of Strengite (FePO₄·2H₂O)
Strengite crystallizes in an orthorhombic system, which is isostructural with variscite

(AlPO₄·2H₂O) and scorodite (FeAsO₄·2H₂O).[2] The fundamental building blocks of the

strengite structure are FeO₆ octahedra and PO₄ tetrahedra. These polyhedra are

interconnected, forming a three-dimensional framework. The iron atom is octahedrally

coordinated by four oxygen atoms from the phosphate groups and two oxygen atoms from the

water molecules.

The crystallographic parameters of strengite have been determined through experimental

methods, providing a solid foundation for its structural analysis.

Table 1: Crystallographic Data for Strengite (FePO₄·2H₂O)
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Parameter Value

Crystal System Orthorhombic

Space Group Pbca

a 10.122(1) Å

b 9.886(1) Å

c 8.7233(7) Å

Z 8

Source: Handbook of Mineralogy[3]

The connectivity of the primary structural units in strengite is crucial for understanding its

properties. The FeO₆ octahedra and PO₄ tetrahedra share corners to build the crystal lattice.

This arrangement is visualized in the diagram below.
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Figure 1: Conceptual diagram of the local coordination and connectivity in the strengite crystal
structure.

Theoretical Studies on the Anhydrous FePO₄
Framework
While detailed theoretical studies specifically on iron(III) phosphate dihydrate are not

extensively available in the reviewed literature, first-principles calculations based on Density

Functional Theory (DFT) have been performed on the anhydrous form, FePO₄. These studies
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provide valuable insights into the electronic structure, bonding, and energetics of the iron

phosphate framework, which also constitutes the core of the dihydrate structure.

Computational analyses of anhydrous FePO₄, which often adopts a structure analogous to α-

quartz, reveal a network of corner-sharing FeO₄ and PO₄ tetrahedra.[4] However, at high

pressures, a more dense orthorhombic phase with octahedral Fe centers can form.[5] The

theoretical data for an orthorhombic phase of anhydrous FePO₄ from the Materials Project

database provides calculated bond lengths and coordination details.

Table 2: Theoretical Structural Data for Orthorhombic Anhydrous FePO₄

Parameter Value

Space Group Pnma

Fe-O Bond Distances 1.92 - 2.17 Å

P-O Bond Distances 1.52 - 1.58 Å

Fe³⁺ Coordination 6 (Octahedral)

P⁵⁺ Coordination 4 (Tetrahedral)

Source: Materials Project[5]

These theoretical calculations on the anhydrous form highlight the covalent character of the Fe-

O and P-O bonds, arising from the hybridization of Fe 3d and O 2p atomic orbitals.[1] The

electronic structure analyses indicate that anhydrous FePO₄ is an insulator with a significant

band gap.[1]

Computational Methodology for Anhydrous FePO₄
The theoretical data presented for anhydrous FePO₄ is typically obtained through first-

principles calculations within the framework of Density Functional Theory (DFT). A generalized

workflow for such a computational study is outlined below.
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Generalized Workflow for DFT-based Crystal Structure Analysis
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Figure 2: A simplified workflow for the computational analysis of a crystal structure using
Density Functional Theory.

The specific computational details for the theoretical studies on anhydrous FePO₄ often involve

the use of the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient

Approximation (GGA).[1] To better account for the electron correlation effects in the Fe 3d

orbitals, a Hubbard U correction (GGA+U) is frequently employed.[1] The choice of

pseudopotentials and the plane-wave cutoff energy are also critical parameters in these

calculations.

Conclusion
The crystal structure of iron(III) phosphate dihydrate (strengite) is well-characterized by

experimental techniques, revealing an orthorhombic framework of corner-sharing FeO₆

octahedra and PO₄ tetrahedra. While comprehensive theoretical studies specifically on the
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dihydrate are limited, computational analyses of the anhydrous FePO₄ system provide

significant insights into the nature of the bonding and the electronic structure of the iron

phosphate framework. These theoretical approaches, primarily based on Density Functional

Theory, are powerful tools for predicting and understanding the properties of such materials at

the atomic scale. Further dedicated theoretical investigations on the dihydrate structure,

including the explicit role of the water molecules in the electronic and structural properties,

would be highly beneficial for a more complete understanding of this important compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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